2-Chloro-5-fluoronitrobenzene

Catalog No.
S1891925
CAS No.
345-17-5
M.F
C6H3ClFNO2
M. Wt
175.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoronitrobenzene

CAS Number

345-17-5

Product Name

2-Chloro-5-fluoronitrobenzene

IUPAC Name

1-chloro-4-fluoro-2-nitrobenzene

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H

InChI Key

DVXDJQKEEKXJBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])Cl
  • Organic Synthesis

    The nitro group is a common leaving group in organic synthesis. 1-Chloro-4-fluoro-2-nitrobenzene could potentially serve as a precursor for the introduction of a fluoro and chloro substituent onto an aromatic ring through nucleophilic aromatic substitution reactions.

  • Material Science

  • Medicinal Chemistry

2-Chloro-5-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol. It is characterized by the presence of three functional groups: a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound is utilized primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the preparation of benzothiazole derivatives and serotonin transporter ligands .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 1-Chloro-4-fluoro-2-nitrobenzene.

Due to the presence of a nitro group, 1-Chloro-4-fluoro-2-nitrobenzene is likely to be a flammable and explosive compound. Limited information exists on its specific toxicity, but similar nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with this compound [].

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, facilitating the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring towards electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, providing pathways for further functionalization .

Research indicates that 2-Chloro-5-fluoronitrobenzene exhibits biological activity relevant to medicinal chemistry. It has been utilized in synthesizing compounds that selectively bind to serotonin transporters, which are critical targets in treating mood disorders. The binding affinity of derivatives containing this compound has been shown to be significantly higher for serotonin transporters compared to norepinephrine and dopamine transporters .

The synthesis of 2-Chloro-5-fluoronitrobenzene can be achieved through various methods:

  • Halogenation of Nitrobenzene Derivatives: Starting from 2-nitrofluorobenzene, chlorination can occur using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Diazotization Reactions: A common method involves diazotizing 5-chloro-2-nitroaniline followed by thermal decomposition to yield 2-Chloro-5-fluoronitrobenzene .
  • Functional Group Transformations: This includes the selective introduction of chlorine and fluorine atoms into the aromatic system through electrophilic substitution reactions.

These methods allow for the production of high-purity 2-Chloro-5-fluoronitrobenzene suitable for pharmaceutical applications .

2-Chloro-5-fluoronitrobenzene is widely used in:

  • Pharmaceutical Synthesis: As an intermediate in producing active pharmaceutical ingredients, particularly for drugs targeting serotonin receptors.
  • Material Science: It serves as a building block in creating fluorinated materials with specific properties.
  • Agrochemicals: Utilized in synthesizing pesticides and herbicides due to its reactivity and functional versatility .

Studies have shown that compounds derived from 2-Chloro-5-fluoronitrobenzene demonstrate selective interactions with serotonin transporters. This selectivity is crucial for drug development aimed at treating psychiatric disorders, as it minimizes side effects associated with non-selective drugs. The binding affinity and mechanism of action have been explored through various structure-activity relationship studies .

Several compounds exhibit structural similarities to 2-Chloro-5-fluoronitrobenzene, each possessing unique properties and applications:

Compound NameMolecular FormulaKey Features
4-Chloro-3-fluoronitrobenzeneC₆H₃ClFNO₂Similar halogenated structure; used in pharmaceuticals.
3-Chloro-4-fluoronitrobenzeneC₆H₃ClFNO₂Used as an intermediate; different substitution pattern.
4-Fluoro-3-nitrochlorobenzeneC₆H₄ClFNO₂Features a nitro group; utilized in similar applications.

The uniqueness of 2-Chloro-5-fluoronitrobenzene lies in its specific substitution pattern, which influences its reactivity and biological activity, making it particularly useful in synthesizing compounds with targeted pharmacological effects .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

345-17-5

Dates

Modify: 2023-08-16

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